4-HydroxychlorprophaM Sulfate

Description

Contextualization as a Primary Metabolite of Chlorpropham (B1668850)

4-Hydroxychlorpropham (B1199407) Sulfate (B86663) is consistently identified as a principal metabolite of Chlorpropham (isopropyl N-(3-chlorophenyl)carbamate), a widely used herbicide and plant growth regulator. nih.gov The metabolic process in mammals, particularly in rats, involves a two-step transformation. The initial step is a Phase I reaction where Chlorpropham undergoes aromatic hydroxylation, primarily at the para-position (4-position) of the phenyl ring, to form 4-Hydroxychlorpropham. nih.govinchem.orgfao.org This intermediate is then subjected to a Phase II conjugation reaction with a sulfate group, yielding the water-soluble 4-Hydroxychlorpropham Sulfate. nih.govinchem.org

Studies using isolated rat hepatocytes have demonstrated the significance of this pathway. After incubation with Chlorpropham, the this compound conjugate was found to be the most abundant metabolite, accounting for 35% of the initial dose, compared to 20% for the corresponding glucuronide conjugate and only 3% for the free 4-Hydroxychlorpropham. inchem.org This indicates that sulfation is a major route for the detoxification of Chlorpropham's hydroxylated intermediate in rats. inchem.org

This metabolic fate is not limited to laboratory rats. Research in livestock has also identified this conjugate. In lactating goats administered Chlorpropham, 4-Hydroxychlorpropham O-sulfate was the predominant metabolite found in milk, representing 81% of the total residue. inchem.orgfao.org Similarly, in laying hens, this sulfate conjugate is a significant metabolite found in various tissues and eggs. inchem.orgfao.org In rat urine, aryl O-sulfate conjugates, with 4-hydroxy-chlorpropham O-sulfate being a main component, accounted for approximately 58-70% of the administered dose of the parent compound. fao.org

Metabolic Distribution of Chlorpropham in Scientific Studies

This interactive table summarizes the percentage of Chlorpropham and its key metabolites found in various biological samples from academic research studies.

| Organism/System | Sample | Compound | Percentage of Dose/Residue | Reference |

|---|---|---|---|---|

| Rat Hepatocytes | Culture Medium | This compound | 35% | inchem.org |

| Rat Hepatocytes | Culture Medium | 4-Hydroxychlorpropham Glucuronide | 20% | inchem.org |

| Rat Hepatocytes | Culture Medium | Free 4-Hydroxychlorpropham | 3% | inchem.org |

| Rat | Urine | Aryl O-Sulfate Conjugates | 58-70% | fao.org |

| Lactating Goat | Milk | 4-Hydroxychlorpropham O-Sulfate | 81% | inchem.orgfao.org |

| Laying Hen | Fat | Chlorpropham | 92% | fao.org |

| Laying Hen | Skin | Chlorpropham | 68% | fao.org |

| Laying Hen | Skin | 4-Hydroxychlorpropham O-Sulfate | 19% | fao.org |

Significance in Xenobiotic Biotransformation Studies

The study of this compound is highly significant in the context of xenobiotic biotransformation. mhmedical.com This process involves a series of enzymatic modifications that convert lipophilic (fat-soluble) foreign compounds into more hydrophilic (water-soluble) products, facilitating their excretion from the body. mhmedical.comnih.gov The metabolism of Chlorpropham into its sulfated derivative is a classic illustration of this two-phase detoxification system. nih.gov

Phase I Reactions: These reactions, such as oxidation, reduction, or hydrolysis, introduce or expose functional groups on the xenobiotic molecule. nih.govmdpi.com In the case of Chlorpropham, cytochrome P450 enzymes catalyze the hydroxylation of the aromatic ring, creating 4-Hydroxychlorpropham. researchgate.net

Phase II Reactions: This phase involves the conjugation of the modified xenobiotic with an endogenous molecule, such as sulfate, glucuronic acid, or glutathione (B108866). nih.govnih.gov The sulfation of 4-Hydroxychlorpropham to form this compound is a Phase II reaction catalyzed by sulfotransferase (SULT) enzymes. researchgate.netjst.go.jp This conjugation dramatically increases the water solubility of the molecule, preparing it for elimination via urine or bile. mhmedical.com

Research on isolated rat hepatocytes has been instrumental in exploring the dynamics of these pathways. For instance, studies have compared the metabolism of Chlorpropham in standard primary hepatocyte cultures with co-cultures containing liver epithelial cells, showing that co-cultures can maintain sulfation and glucuronidation activities for longer periods. tandfonline.com Other studies have used inhibitors of sulfation and glucuronidation to probe the relative importance of each pathway and how the blockage of one can be compensated by the other, highlighting the system's flexibility. nih.gov These experimental models use the formation of this compound as a key endpoint to measure the activity and health of xenobiotic conjugation pathways. tandfonline.comnih.gov

Overview of Research Trajectories Related to Sulfated Metabolites

The investigation of sulfated metabolites like this compound is a prominent trajectory in toxicology and environmental science. A primary goal is to understand the complete metabolic fate of pesticides and other xenobiotics. nih.gov Research has shown that metabolites can sometimes be found more frequently or at higher concentrations in environmental samples, such as groundwater, than the original parent compound, making their detection essential for a comprehensive risk assessment. acs.org

A significant area of research involves the development of analytical methods and the synthesis of authentic standards for sulfated metabolites. mdpi.com Having pure standards, such as this compound sodium salt, is crucial for accurate identification and quantification in complex biological matrices like urine, blood, or tissues. mdpi.comvwr.com This allows for precise biomonitoring of exposure to the parent compound. acs.org

Furthermore, research explores the enzymatic basis of sulfation, focusing on the sulfotransferase (SULT) enzyme family. researchgate.net These studies investigate the substrate specificity of different SULT isoforms and how genetic polymorphisms in these enzymes might lead to inter-individual differences in metabolic capability. nih.govnih.gov Understanding the factors that regulate Phase II enzymes is critical, as their activity determines the rate of detoxification. nih.gov The study of how pesticide mixtures, rather than single compounds, affect these metabolic enzymes is an emerging field, as interactions between chemicals could alter biotransformation pathways. nih.govnih.gov

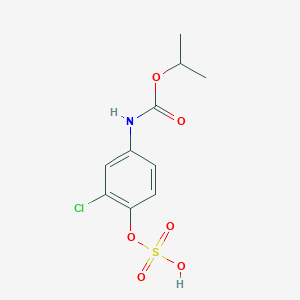

Structure

3D Structure

Properties

Molecular Formula |

C10H12ClNO6S |

|---|---|

Molecular Weight |

309.72 g/mol |

IUPAC Name |

propan-2-yl N-(3-chloro-4-sulfooxyphenyl)carbamate |

InChI |

InChI=1S/C10H12ClNO6S/c1-6(2)17-10(13)12-7-3-4-9(8(11)5-7)18-19(14,15)16/h3-6H,1-2H3,(H,12,13)(H,14,15,16) |

InChI Key |

ZEAREOZFWMROEI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)NC1=CC(=C(C=C1)OS(=O)(=O)O)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Labeling for Research Applications

Chemical Synthesis Approaches for 4-Hydroxychlorpropham (B1199407) Sulfate (B86663)

The chemical synthesis of 4-hydroxychlorpropham sulfate is designed to replicate the metabolic sulfation pathway of its precursor, 4-hydroxychlorpropham. This process involves the introduction of a sulfate group onto the hydroxyl moiety of the molecule.

The primary route for synthesizing this compound begins with the precursor 4-hydroxychlorpropham. cymitquimica.com This precursor is itself an intermediate that can be synthesized from chlorpropham (B1668850). cymitquimica.com The metabolic pathway in rats shows that chlorpropham undergoes hydroxylation on the aromatic ring to form 4-hydroxychlorpropham, which is then conjugated with sulfate to become the main excreted metabolite. inchem.org

Chemical synthesis mimics this final conjugation step. The phenolic hydroxyl group of 4-hydroxychlorpropham is the target for the sulfation reaction. This transformation is a key step, converting the hydroxylated intermediate into its more water-soluble sulfate conjugate, often isolated as a stable salt, such as this compound Sodium Salt. vwr.com

On a laboratory scale, the preparation of this compound involves the reaction of 4-hydroxychlorpropham with a suitable sulfating agent. A common and effective method for sulfating phenolic compounds is the use of a sulfur trioxide-pyridine complex in an aprotic solvent like pyridine (B92270) or dimethylformamide (DMF).

The general procedure involves:

Dissolving the precursor, 4-hydroxychlorpropham, in an appropriate anhydrous solvent.

Adding the sulfating agent, such as sulfur trioxide pyridine complex, to the solution, often at a controlled temperature to manage the exothermic reaction.

Allowing the reaction to proceed for a set period until the starting material is consumed, which can be monitored by techniques like thin-layer chromatography (TLC).

Quenching the reaction, typically with water or a buffer solution.

Purifying the resulting sulfate ester. This often involves chromatographic techniques, such as column chromatography or high-performance liquid chromatography (HPLC), to isolate the desired product from unreacted starting materials and byproducts.

The final product is often converted to a more stable and handleable salt form, such as a sodium or potassium salt, through treatment with a corresponding base.

Table 1: Precursors in the Synthesis of this compound

| Compound Name | CAS Number | Role in Synthesis |

| Chlorpropham | 101-21-3 | The parent compound, from which the direct precursor is derived. inchem.org |

| 4-Hydroxychlorpropham | 28705-96-6 | The direct precursor molecule that undergoes the sulfation reaction. cymitquimica.com |

| Sulfur Trioxide Pyridine Complex | 26412-87-3 | A common sulfating agent used in laboratory-scale synthesis. |

Isotopic Labeling and Deuterated Analogues

Isotopically labeled compounds are indispensable tools in modern analytical chemistry and metabolic research. nih.gov The synthesis of deuterated this compound allows for highly sensitive and specific quantification in complex biological matrices.

The synthesis of deuterated this compound, specifically 4-Hydroxychlorpropham-d7 Sulfate, follows a similar pathway to its non-labeled counterpart but begins with deuterated starting materials. usbio.netcymitquimica.com The deuterium (B1214612) atoms are incorporated into the isopropyl group of the molecule.

The synthesis typically starts with isopropanol-d7, a deuterated alcohol. usbio.netas-1.co.jp This is used to create Isopropyl Chloroformate-d7, a key deuterated intermediate. usbio.netas-1.co.jp This labeled chloroformate is then reacted with 3-chloro-4-aminophenol to produce the deuterated precursor, 4-Hydroxychlorpropham-d7. cymitquimica.com Finally, this labeled precursor undergoes the same sulfation reaction described previously to yield 4-Hydroxychlorpropham-d7 Sulfate, which is often isolated as its sodium or triethylamine (B128534) salt. cymitquimica.comcymitquimica.com This multi-step approach ensures the stable incorporation of the deuterium label at a position that is not susceptible to back-exchange under typical biological or analytical conditions. nih.gov

Deuterated analogues of metabolites serve two primary functions in scientific research: metabolic tracing and as internal standards for quantitative analysis. nih.govevitachem.com

Metabolic Tracing: Administering a deuterated parent compound, such as chlorpropham-d7, allows researchers to trace its metabolic fate within a biological system. nih.gov By analyzing samples (e.g., urine, blood) using mass spectrometry, scientists can identify and differentiate the deuterated metabolites, like 4-hydroxychlorpropham-d7 sulfate, from their endogenous or non-labeled counterparts. This helps in elucidating metabolic pathways and understanding the kinetics of metabolite formation and excretion without the need for radioactive isotopes. nih.gov

Quantitative Analytical Standards: In quantitative analysis, particularly using liquid chromatography-mass spectrometry (LC-MS), deuterated compounds are considered the gold standard for use as internal standards. nih.gov 4-Hydroxychlorpropham-d7 sulfate is added to a sample in a known quantity before processing. Because it is chemically almost identical to the non-labeled analyte (this compound), it co-elutes during chromatography and experiences similar ionization and matrix effects in the mass spectrometer. nih.govcaymanchem.com However, due to its higher mass, it is detected as a separate ion. By measuring the ratio of the analyte to the deuterated internal standard, highly accurate and precise quantification can be achieved, correcting for variations in sample recovery and instrument response. caymanchem.com

Table 2: Applications of Deuterated this compound

| Application | Description |

| Internal Standard | Used in quantitative mass spectrometry (e.g., LC-MS) to accurately measure the concentration of non-labeled this compound in biological and environmental samples. nih.govcaymanchem.com |

| Metabolic Tracer | Employed in metabolism studies to track the biotransformation of chlorpropham to its sulfated metabolite within an organism, aiding in pharmacokinetic research. nih.gov |

Metabolic Pathways and Biotransformation Dynamics

Formation of 4-Hydroxychlorpropham (B1199407) Sulfate (B86663) from Chlorpropham (B1668850)

The conversion of chlorpropham to 4-hydroxychlorpropham sulfate begins with an oxidation reaction, followed by a conjugation reaction. These sequential steps transform the lipophilic parent compound into a more water-soluble and easily excretable sulfate conjugate.

Phase I Hydroxylation Mechanisms at the 4-Position of the Aromatic Ring

The initial and rate-limiting step in the metabolism of chlorpropham is the introduction of a hydroxyl group onto the aromatic ring, a process known as aromatic hydroxylation. This Phase I reaction is primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. nih.gov These enzymes are monooxygenases that utilize a heme cofactor to activate molecular oxygen, inserting one oxygen atom into the substrate while the other is reduced to water. nih.gov

In the case of chlorpropham, this hydroxylation occurs predominantly at the 4-position (para-position) of the 3-chloroaniline (B41212) ring, yielding 4-hydroxychlorpropham. This regioselectivity is a common feature of CYP-mediated metabolism of aromatic compounds. Studies in rat liver microsomes have demonstrated the involvement of cytochrome P450 in chlorpropham metabolism. tandfonline.comtandfonline.comingentaconnect.com The resulting hydroxylated metabolite, 4-hydroxychlorpropham, is a major intermediate product that then becomes a substrate for Phase II conjugation reactions. nih.govnih.gov

Phase II Sulfation (Sulfate Conjugation)

Following hydroxylation, the 4-hydroxychlorpropham molecule undergoes a Phase II conjugation reaction known as sulfation. This process involves the addition of a sulfonate group (SO3-) to the hydroxyl group, which significantly increases the water solubility of the metabolite, facilitating its excretion. nih.govnih.gov Sulfation is a critical detoxification pathway for a wide range of xenobiotics and endogenous compounds. nih.gov

The enzymatic catalysts for the sulfation reaction are the sulfotransferases (SULTs), a superfamily of cytosolic enzymes. nih.gov These enzymes mediate the transfer of a sulfuryl group from a universal donor molecule to the hydroxyl group of the substrate. nih.govnih.gov The sulfation of phenolic compounds, such as 4-hydroxychlorpropham, is a well-established function of SULTs. While the specific SULT isoforms involved in 4-hydroxychlorpropham metabolism have not been definitively identified, the SULT1 family, particularly the phenol-preferring SULTs (P-STs), are known to catalyze the sulfation of a broad range of phenolic xenobiotics. uni-freiburg.de

The universal donor of the sulfuryl group in all sulfation reactions is 3′-phosphoadenosine 5′-phosphosulfate (PAPS). nih.govnih.gov PAPS is synthesized in the cytosol from inorganic sulfate and ATP in a two-step enzymatic process. nih.gov The SULT enzymes bind both PAPS and the substrate (in this case, 4-hydroxychlorpropham) and catalyze the transfer of the sulfonate group from PAPS to the hydroxyl group of the acceptor molecule. nih.gov This reaction yields the final product, this compound, and adenosine (B11128) 3',5'-diphosphate (PAP). The availability of PAPS can be a rate-limiting factor for sulfation, and its synthesis is tightly regulated within the cell. nih.gov

Metabolism in Diverse Biological Systems (Excluding Human Clinical Data)

The metabolic fate of chlorpropham has been investigated in several vertebrate animal models. These studies provide valuable insights into the species-specific differences and similarities in the biotransformation pathways leading to the formation of this compound.

In Vertebrate Animal Models (e.g., Rats, Dogs, Goats, Fish)

Studies in various animal models have consistently identified 4-hydroxychlorpropham and its sulfate conjugate as major metabolites of chlorpropham.

Rats : In Sprague-Dawley rats, 4-hydroxychlorpropham O-sulfate is a principal metabolite found in the urine, accounting for a significant portion of the administered dose. fao.org Studies using isolated rat hepatocytes have further confirmed that chlorpropham is extensively metabolized into this compound and glucuronide conjugates. nih.govnih.gov These studies highlight the importance of both hydroxylation and subsequent sulfation as major detoxification pathways in this species. nih.govnih.gov

Dogs : While direct quantification of this compound in dogs is not extensively detailed in the provided search results, studies on related compounds like chlorprothixene (B1288) show that hydroxylation and subsequent conjugation are major metabolic routes in dogs. nih.gov A chronic feeding study in Beagle dogs indicated treatment-related effects, but did not detail specific metabolite profiles. epa.gov

Goats : In lactating goats, the metabolism of chlorpropham also involves hydroxylation. fao.org Identified metabolites in goat liver include 4-hydroxychlorpropham and 3-chloro-4-hydroxyacetanilide-O-sulfonic acid, indicating that aromatic hydroxylation and subsequent sulfation occur. epa.gov This suggests a similar metabolic pathway to that observed in rats.

Fish : Although specific data on this compound formation in fish was not found in the search results, metabolomic studies in zebrafish exposed to other chlorinated compounds show that glutathione (B108866) metabolism, a key Phase II process, is affected. mdpi.com This indicates that fish possess the necessary enzymatic machinery for conjugation reactions, which is a fundamental process in xenobiotic metabolism.

The following table summarizes the key findings regarding chlorpropham metabolism in different animal models.

| Animal Model | Key Findings |

| Rat | - 4-hydroxychlorpropham O-sulfate is a major urinary metabolite. fao.org- Isolated hepatocytes metabolize chlorpropham to this compound and glucuronide conjugates. nih.govnih.gov |

| Goat | - Metabolites identified in the liver include 4-hydroxychlorpropham and 3-chloro-4-hydroxyacetanilide-O-sulfonic acid, indicating hydroxylation and sulfation pathways are active. epa.gov |

In Plant Systems

Plants also possess metabolic systems capable of transforming chlorpropham, primarily as a detoxification mechanism. These pathways involve similar initial steps to those in mammals but can differ in the final conjugation products.

In plants, particularly in potato tubers where chlorpropham is widely used as a sprout suppressant, the metabolism also involves hydroxylation of the aromatic ring. nih.govresearchgate.net This creates hydroxylated intermediates analogous to 4-hydroxychlorpropham. Following this initial transformation, these intermediates are conjugated with endogenous molecules to form less toxic and more easily sequestered compounds. While sulfation can occur in plants, conjugation with glucose to form glycosides is a more common pathway for xenobiotics. The formation of 3-chloroaniline has also been noted, which can occur during storage. nih.gov

The distribution and metabolism of chlorpropham are not uniform throughout the plant. In root-treated plants, chlorpropham can be absorbed by the roots and translocated to the shoots. researchgate.net In potato tubers, there is a significant difference in the concentration of chlorpropham residues between the peel and the flesh (pulp). Studies have consistently shown that the vast majority of the residue is concentrated in the peel, with significantly lower levels found in the peeled tuber. nih.gov This distribution suggests that the metabolic and sequestration processes are most active in the outer tissues of the tuber. One study found that peeling the potatoes removed 91–98% of the chlorpropham residue. wikipedia.org

| Tuber Tissue | Relative Residue Concentration |

|---|---|

| Peel | High |

| Peeled Tuber (Pulp) | Low (Avg. 1 mg/kg) |

Data compiled from studies on chlorpropham-treated potatoes during storage. nih.gov

In Microbial Systems

Microorganisms, particularly soil bacteria, utilize distinct metabolic pathways to degrade chlorpropham. The primary route of microbial degradation does not involve the hydroxylation and sulfation sequence observed in mammals. Instead, the main pathway is hydrolysis. nih.govresearchgate.net

Bacteria such as Bacillus licheniformis and Comamonas sp. produce hydrolase or amidase enzymes that cleave the carbamate (B1207046) (ester) bond of the chlorpropham molecule. nih.govnih.gov This hydrolytic action breaks down chlorpropham into two main products: 3-chloroaniline (3-CA) and isopropyl alcohol. nih.govresearchgate.net The 3-chloroaniline can then be further degraded by the microorganisms through ring cleavage pathways. nih.gov Therefore, this compound is not a known metabolite in the primary microbial degradation pathways that have been identified. nih.goviosrjournals.org

Role of Soil Microorganisms in Herbicide Degradation and Metabolite Formation

Soil microorganisms are primary mediators in the environmental degradation of herbicides. While direct microbial metabolism of this compound is not extensively documented, the role of microbial flora in the initial degradation of the parent compound, chlorpropham, is well-established. Bacteria isolated from herbicide-contaminated soil, such as Bacillus licheniformis, have been shown to degrade chlorpropham by initially hydrolyzing it to 3-chloroaniline. Other soil bacteria, like Arthrobacter chlorophenolicus, are capable of degrading related compounds such as 4-chlorophenol.

The formation of this compound in the soil environment is likely a secondary process. It would first require the hydroxylation of the chlorpropham aromatic ring, a reaction that can be catalyzed by microbial enzymes like aromatic ring-hydroxylating dioxygenases. Once 4-hydroxychlorpropham is formed, it could potentially be conjugated with sulfate by soil microorganisms. Although sulfation is more commonly studied as a Phase II detoxification pathway in animals, the enzymatic machinery for such reactions can be present in microbes. Conversely, the degradation of aryl sulfate compounds in the soil is plausible due to the widespread presence of microbial arylsulfatase enzymes, which can cleave the sulfate ester bond.

Enzymatic Hydrolysis and Further Biotransformation by Microbial Flora

The persistence of this compound in the environment is influenced by its susceptibility to enzymatic hydrolysis. A class of enzymes known as arylsulfatases, found in a wide range of organisms from bacteria to eukaryotes, catalyzes the hydrolysis of aryl sulfate esters, releasing a phenol (B47542) and an inorganic sulfate ion. wikipedia.orgqmul.ac.uk These enzymes are prevalent in soil, where they play a crucial role in the sulfur cycle by mineralizing organic sulfate esters. researchgate.netresearchgate.netnih.gov

The general reaction catalyzed by arylsulfatase is: An aryl sulfate + H₂O ⇌ a phenol + sulfate wikipedia.org

This enzymatic action represents a potential pathway for the degradation of this compound in the soil, converting it back to 4-hydroxychlorpropham. This resulting phenolic metabolite could then be subject to further microbial degradation, potentially through ring cleavage by dioxygenase enzymes, as observed in the metabolism of other aromatic compounds. The mechanism of arylsulfatase involves a nucleophilic attack on the sulfur atom of the sulfate ester, leading to the cleavage of the S-O bond. qmul.ac.ukresearchgate.net

Comparative Metabolism Across Organisms

The metabolism of chlorpropham exhibits both conserved pathways and notable variations across different species, particularly in the conjugation phase where this compound is formed.

Identification of Conserved Conjugation Pathways

Aromatic hydroxylation followed by conjugation is a highly conserved metabolic pathway for chlorpropham in mammals. fao.org Studies in rats have demonstrated that after oral administration, chlorpropham is extensively metabolized. A primary step is the hydroxylation of the phenyl ring to form 4-hydroxychlorpropham. This intermediate then undergoes extensive Phase II conjugation before excretion.

Sulfation is a major conjugation pathway, leading to the formation of this compound (also referred to as p-hydroxy-chlorpropham O-sulfate). fao.org In rat metabolism studies, aryl O-sulfate conjugates were found to be the most abundant metabolites in urine, accounting for approximately 58-70% of the administered dose. fao.org This indicates that sulfation is a highly efficient and conserved pathway for the detoxification and elimination of chlorpropham in rats. The identification of "4-hydroxychlorpropham-O-sulfonic acid" as a residue of interest in animal products further suggests that this sulfation pathway is also significant in livestock. epa.gov

Table 1: Major Metabolic Pathways of Chlorpropham in Mammals

| Metabolic Step | Description | Key Metabolite(s) |

| Phase I | Aromatic Hydroxylation | 4-Hydroxychlorpropham |

| Phase II | Conjugation | This compound, 4-Hydroxychlorpropham Glucuronide |

Analysis of Interspecies Variations in Metabolite Profiles and Enzyme Activities

While sulfation is a conserved pathway, the extent to which it occurs and the resulting metabolite profiles can vary significantly between species. This is often due to differences in the activity and substrate preference of the sulfotransferase (SULT) and UDP-glucuronosyltransferase (UGT) enzymes responsible for conjugation.

In isolated rat hepatocytes, both sulfation and glucuronidation of 4-hydroxychlorpropham occur. nih.gov These two pathways are often in competition. When sulfation is inhibited, there is a compensatory increase in the formation of the glucuronide conjugate of 4-hydroxychlorpropham. nih.gov This dynamic suggests that the balance between these two pathways is critical and can be influenced by various factors, leading to different metabolite ratios. Such differences in enzyme kinetics are a primary source of interspecies variation in xenobiotic metabolism. nih.govsemanticscholar.org

Comparative data between rats and goats highlight these variations. While the primary pathways are similar, the relative abundance of specific metabolites can differ, reflecting species-specific enzyme activities.

Table 2: Comparative Distribution of Major Chlorpropham Metabolites in Rats and Goats (% of Total Recovered Radioactivity - TRR)

| Metabolite | Rat (Urine/Feces) | Goat (Milk, Liver, Kidney) |

| 4-Hydroxychlorpropham O-sulfate | Major urinary metabolite | Present in milk, liver, and kidneys |

| 4-Hydroxychlorpropham | Present | Present in milk, liver, and kidneys |

| 3-Chloro-4-hydroxyacetanilide O-sulfate | Major urinary metabolite | Not specified as major |

| Parent Chlorpropham | Detected in feces | Present in milk and liver |

Data compiled from rat and goat metabolism studies. fao.org

These variations underscore the importance of considering species-specific metabolic profiles when assessing the biotransformation of chlorpropham and the formation of its sulfate conjugate.

Advanced Analytical Methodologies for Detection and Quantification

Extraction and Sample Preparation Techniques for Complex Matrices

Effective extraction and sample preparation are critical preliminary steps to isolate 4-Hydroxychlorpropham (B1199407) Sulfate (B86663) from intricate biological and environmental samples, ensuring accurate and sensitive analysis.

The extraction of 4-Hydroxychlorpropham Sulfate, a polar metabolite of chlorpropham (B1668850), requires methods tailored to the specific characteristics of each matrix.

Biological Fluids (Urine and Plasma): In biological fluids like urine and plasma, where this compound is a principal metabolite, extraction protocols are designed to handle the aqueous nature of the samples and the presence of numerous interfering substances. A common approach involves protein precipitation followed by solid-phase extraction (SPE). For plasma samples, an initial step of protein precipitation using organic solvents such as methanol (B129727) or acetonitrile (B52724) is often employed. Following centrifugation to remove precipitated proteins, the supernatant can be further purified using SPE cartridges. For urine samples, dilution may be sufficient before SPE. The choice of SPE sorbent is crucial; reversed-phase C18 cartridges are frequently used to retain the moderately polar this compound, while more polar interfering compounds are washed away. Elution is typically achieved with a solvent of higher organic content, such as methanol or acetonitrile.

Plant Tissues: In plant tissues, such as potatoes where chlorpropham is used as a sprout suppressant, this compound can exist as a conjugate. Extraction from the complex plant matrix often necessitates an initial homogenization step in a suitable solvent. A mixture of methanol and water is commonly used for the primary extraction. To enhance the recovery of conjugated metabolites, including sulfates, acidified methanol can be employed to improve the extractability of compounds that may be bound to the plant matrix. Subsequent cleanup steps are essential to remove pigments, lipids, and other co-extractives. Techniques like liquid-liquid partitioning (LLE) or SPE are utilized for this purpose.

Environmental Samples (Soil and Water): For environmental samples, the extraction methodology depends on the specific matrix. In water samples, where this compound may be present at low concentrations, a pre-concentration step is often necessary. This is typically achieved using large-volume SPE. For soil samples, a more rigorous extraction is required to release the analyte from soil particles. Pressurized liquid extraction (PLE) or microwave-assisted extraction (MAE) with polar solvents like methanol or acetonitrile-water mixtures can be effective. The resulting extracts are then subjected to cleanup procedures, similar to those used for plant tissues, to remove humic acids and other environmental interferents.

Below is an interactive table summarizing typical extraction and sample preparation techniques for this compound in various matrices.

| Matrix | Initial Preparation | Extraction Method | Cleanup Technique |

| Biological Fluids (Urine) | Dilution with buffer | Solid-Phase Extraction (SPE) with C18 sorbent | --- |

| Biological Fluids (Plasma) | Protein precipitation (e.g., with acetonitrile) | Solid-Phase Extraction (SPE) with C18 sorbent | --- |

| Plant Tissues (e.g., Potatoes) | Homogenization | Solvent extraction (e.g., methanol/water) | Liquid-Liquid Partitioning (LLE) or SPE |

| Environmental Samples (Water) | Filtration | Solid-Phase Extraction (SPE) for pre-concentration | --- |

| Environmental Samples (Soil) | Sieving and air-drying | Pressurized Liquid Extraction (PLE) or Microwave-Assisted Extraction (MAE) | Solid-Phase Extraction (SPE) or Gel Permeation Chromatography (GPC) |

To achieve a comprehensive profile of chlorpropham metabolites, including the parent aglycone, 4-hydroxychlorpropham, it is often necessary to cleave the sulfate conjugate. This deconjugation is typically accomplished through enzymatic hydrolysis. Arylsulfatases are enzymes that specifically catalyze the hydrolysis of sulfate esters from aromatic rings. The use of a purified arylsulfatase preparation is crucial to avoid non-specific enzymatic activities that could alter other metabolites in the sample. A common source for this enzyme is Helix pomatia. The sample extract is incubated with the arylsulfatase enzyme under optimized conditions of pH and temperature to ensure complete cleavage of the sulfate group. Following enzymatic hydrolysis, the resulting free 4-hydroxychlorpropham can be extracted and analyzed, providing a more complete picture of the metabolic fate of chlorpropham.

Chromatographic Separation Techniques

Chromatographic techniques are essential for separating this compound from other metabolites and matrix components prior to detection.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of chlorpropham and its polar metabolites. For the separation of this compound, reversed-phase HPLC is the most common approach. A C18 column is typically employed, which retains the analyte based on its hydrophobic interactions with the stationary phase. The mobile phase usually consists of a gradient of an aqueous component (often containing a buffer or an acid like formic acid to improve peak shape) and an organic modifier such as acetonitrile or methanol. The gradient elution starts with a high proportion of the aqueous phase to retain the polar this compound and gradually increases the organic phase content to elute it from the column. UV detection can be used, but for higher selectivity and sensitivity, coupling HPLC with mass spectrometry (MS) is preferred.

Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC for the analysis of pesticide metabolites like this compound. By using columns with smaller particle sizes (typically sub-2 µm), UHPLC provides higher resolution, increased sensitivity, and faster analysis times. These benefits are particularly valuable when dealing with complex matrices that contain numerous co-eluting compounds. The improved separation efficiency of UHPLC allows for better resolution of isomeric metabolites and a reduction in matrix effects when coupled with mass spectrometry. The fundamental principles of separation are the same as in HPLC, with reversed-phase chromatography being the predominant mode.

High-Resolution Spectrometric Detection Methods

High-resolution mass spectrometry (HRMS) is a powerful tool for the unambiguous identification and quantification of this compound.

Instruments such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap mass spectrometers provide high mass accuracy and resolution, enabling the determination of the elemental composition of the analyte. For this compound, HRMS can accurately measure the mass of the molecular ion, which helps in its identification even in the absence of a pure analytical standard. Furthermore, tandem mass spectrometry (MS/MS) experiments on HRMS instruments provide structural information through the fragmentation of the precursor ion. The characteristic fragmentation pattern of this compound can be used for its confident identification and confirmation in complex samples. The high resolving power of these instruments also helps to distinguish the analyte signal from background interferences, leading to improved sensitivity and signal-to-noise ratios.

The following table presents key mass spectrometric data for the identification of this compound.

| Parameter | Value |

| Chemical Formula | C10H12ClNO6S |

| Monoisotopic Mass | 325.0074 Da |

| Primary Ionization Mode | Electrospray Ionization (ESI) - Negative |

| Precursor Ion (m/z) | [M-H]⁻ at 324.0001 |

| Key Fragment Ions (MS/MS) | Fragmentation of the sulfate group (SO₃, m/z 79.9568) and cleavage of the carbamate (B1207046) linkage. |

Mass Spectrometry (MS) and Tandem MS (MS/MS) for Structural Elucidation and Quantification

Mass spectrometry (MS) coupled with liquid chromatography (LC) has become an indispensable tool for the analysis of pesticide metabolites like this compound. LC-MS/MS, in particular, offers high selectivity and sensitivity, enabling the confident identification and quantification of the analyte in complex matrices.

The process begins with the ionization of the this compound molecule, typically using electrospray ionization (ESI), which is well-suited for polar and thermally labile compounds. In the context of analyzing the parent compound, chlorpropham, positive polarity mode ESI has been effectively used. epa.gov For sulfated metabolites, analysis is often conducted in negative ion mode, which facilitates the detection of the sulfate group.

Once ionized, the precursor ion of this compound is selected in the first mass analyzer. This ion is then subjected to collision-induced dissociation (CID), causing it to fragment into smaller, characteristic product ions. These product ions are then detected in the second mass analyzer. This transition from a specific precursor ion to a specific product ion, known as multiple reaction monitoring (MRM), provides a high degree of specificity and significantly reduces background noise.

The following table outlines the typical parameters for an LC-MS/MS analysis, based on the analysis of the parent compound, chlorpropham, which can be adapted for its sulfated metabolite.

| Parameter | Value/Description | Source |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative | epa.gov |

| Polarity | Positive (for Chlorpropham), likely Negative for Sulfate | epa.gov |

| Precursor Ion (Chlorpropham) | m/z 214 | epa.gov |

| Quantification Ion (Chlorpropham) | m/z 172 | epa.gov |

| Confirmation Ion (Chlorpropham) | m/z 154 | epa.gov |

| Collision Gas | Typically Argon or Nitrogen | General Knowledge |

| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.gov |

Application of Isotope-Labeled Internal Standards for Accurate Quantification

The use of isotope-labeled internal standards is a critical practice in quantitative mass spectrometry to ensure the accuracy and precision of the results. researchgate.net These standards are molecules that are chemically identical to the analyte of interest but have one or more atoms replaced with a heavier isotope, such as Deuterium (B1214612) (²H), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N). researchgate.net

An ideal isotope-labeled internal standard for this compound would be, for example, ¹³C-labeled this compound. This standard would be added to the sample at a known concentration at the beginning of the analytical process. Because the isotope-labeled standard has nearly identical physicochemical properties to the native analyte, it experiences the same variations during sample preparation, chromatography, and ionization. researchgate.net

By measuring the ratio of the mass spectrometric response of the native analyte to that of the isotope-labeled internal standard, any signal variations caused by matrix effects or inconsistencies in the analytical procedure can be effectively compensated for. This normalization process leads to a more accurate and reliable quantification of the analyte. nih.govnih.gov While the commercial availability of a specific isotope-labeled internal standard for this compound may be limited, its use is a cornerstone of robust quantitative analytical methods for pesticide metabolites. nih.gov

Method Validation and Quality Control in Research Settings

Method validation is a formal process that demonstrates that an analytical method is suitable for its intended purpose. eurl-pesticides.eu For the analysis of this compound in research settings, a comprehensive validation in accordance with established guidelines, such as those from SANTE (European Commission Directorate-General for Health and Food Safety), is essential. eurl-pesticides.euoup.com The key parameters evaluated during method validation are summarized in the table below.

| Validation Parameter | Description | Typical Acceptance Criteria | Source |

| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte in blank samples. | oup.comthermofisher.com |

| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. | Correlation coefficient (R²) > 0.99 for the calibration curve. | nih.govoup.com |

| Accuracy (Recovery) | The closeness of the measured value to the true value, typically assessed by analyzing spiked blank samples at different concentrations. | Mean recoveries typically within 70-120%. | thermofisher.com |

| Precision (Repeatability and Reproducibility) | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. Expressed as Relative Standard Deviation (RSD). | RSD typically ≤ 20%. | nih.gov |

| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. | Signal-to-noise ratio ≥ 10. | nih.gov |

| Limit of Detection (LOD) | The lowest concentration of the analyte that can be reliably detected, but not necessarily quantified. | Signal-to-noise ratio ≥ 3. | oup.com |

| Matrix Effect | The alteration of the analytical signal of the analyte due to the co-eluting components of the sample matrix. | Assessed by comparing the response of the analyte in a pure solvent to that in a matrix extract. | scielo.br |

Quality control (QC) samples, including blanks, spiked blanks, and duplicates, are analyzed with each batch of research samples to continuously monitor the performance of the analytical method and ensure the integrity of the generated data. eurl-pesticides.eu For instance, a collaborative study on the determination of chlorpropham in feeds demonstrated trueness values ranging from 75.3% to 87.0% and repeatability (RSDr) within 7.3%. nih.gov Such studies underscore the importance of rigorous validation and ongoing quality control in analytical research.

Environmental Fate and Ecological Context As a Metabolite of Chlorpropham

Degradation and Persistence within Environmental Compartments

The formation of 4-Hydroxychlorpropham (B1199407) Sulfate (B86663) is a result of metabolic processes, and its subsequent persistence in the environment is governed by the same abiotic and biotic factors that affect other organic compounds.

Chlorpropham (B1668850) itself is characterized as being moderately persistent in soil, with its degradation being primarily mediated by microbial activity. orst.edu The half-life of chlorpropham in soil can range from as little as 13 days to as long as 65 days, influenced by factors such as soil temperature, moisture, and organic matter content. orst.eduherts.ac.uk The principal degradation pathway for chlorpropham in soil is microbial hydrolysis, which cleaves the carbamate (B1207046) ester linkage to form 3-chloroaniline (B41212). nih.gov

The formation of 4-Hydroxychlorpropham Sulfate in soil has not been documented in available literature. This metabolic step, involving hydroxylation followed by sulfation, is typically a phase II detoxification process that occurs within organisms. Therefore, this compound is not expected to be a primary transformation product of chlorpropham in the soil matrix itself. Its presence in soil would likely be a result of excretion from organisms that have metabolized chlorpropham.

Once introduced into the soil, the persistence of a polar and water-soluble compound like this compound would be influenced by several factors:

Microbial Degradation: Soil microorganisms possess a vast array of enzymes and could potentially cleave the sulfate group or further degrade the aromatic ring. However, specific studies on the microbial degradation of this metabolite are lacking.

Adsorption: Due to its polar nature, this compound is expected to have a low affinity for adsorption to soil organic matter and clay particles. orst.edu This would make it more mobile and potentially susceptible to leaching.

Leaching: The high water solubility of chlorpropham suggests a potential for it to leach into groundwater, and its polar metabolites would be expected to exhibit similar or greater mobility. orst.eduepa.gov

| Factor | Influence on Persistence | Relevance for this compound (Inferred) |

|---|---|---|

| Microbial Activity | Primary driver of chlorpropham degradation. nih.gov | Likely to be the main pathway for degradation, though specific microbial pathways are unconfirmed. |

| Soil Temperature | Higher temperatures generally increase the rate of microbial degradation. orst.edu | Persistence would likely decrease with increasing temperature. |

| Soil Moisture | Optimal moisture levels enhance microbial activity. mdpi.com | Degradation would be favored in moist soils over dry conditions. |

| Organic Matter | Chlorpropham adsorbs to organic matter, which can reduce its bioavailability for degradation but also prevent leaching. orst.edu | As a polar molecule, it is expected to have low adsorption, making it more bioavailable for degradation and more prone to leaching. |

| pH | Can influence both microbial populations and the rate of chemical hydrolysis. | The stability of the sulfate ester bond could be pH-dependent. |

In aquatic environments, chlorpropham is relatively stable to hydrolysis. epa.gov Studies have shown that after 32 days in buffered solutions at various pH levels (4, 7, and 9) and a temperature of 40°C, approximately 90% of the initial chlorpropham remained. orst.edu Photolysis, or degradation by sunlight, is not considered a major dissipation pathway for the parent compound. pesticidestewardship.org

The stability and transformation of this compound in aquatic systems have not been specifically studied. However, some general principles can be applied:

Hydrolysis: As a sulfate ester, this compound could be susceptible to hydrolysis, which would cleave the sulfate group to yield 4-hydroxychlorpropham. The rate of this reaction would likely be dependent on pH and temperature. researchgate.netnih.gov

Photolysis: While chlorpropham is stable, its hydroxylated metabolite may be more susceptible to photodegradation. The presence of the hydroxyl group on the aromatic ring can alter the light-absorbing properties of the molecule, potentially making it more reactive to sunlight. slu.se

Biodegradation: Aquatic microorganisms could play a role in the degradation of this compound, similar to their role in soil environments.

Biotransformation in Non-Target Organisms (Non-Human)

The formation of this compound is a clear indication of metabolic activity within an organism. While most detailed studies have been conducted in mammals, the presence of analogous enzyme systems in non-target environmental organisms suggests that similar pathways may exist.

In mammals, such as rats, chlorpropham is readily absorbed and extensively metabolized. fao.org The primary metabolic pathways involve hydroxylation of the aromatic ring, primarily at the 4-position, to form 4-hydroxychlorpropham. This phase I metabolite is then conjugated with sulfate to form 4-Hydroxychlorpropham O-sulfate, which is a major urinary metabolite. fao.org

Data on the metabolism of chlorpropham in non-target aquatic organisms is scarce. However, it is known that fish possess the necessary enzyme systems for both phase I (e.g., cytochrome P450s) and phase II (e.g., sulfotransferases) metabolism of xenobiotics. researchgate.net Therefore, it is plausible that fish and other aquatic organisms could metabolize chlorpropham through a similar pathway of hydroxylation followed by sulfation.

A study on the microalga Dunaliella salina showed that the organism rapidly concentrated chlorpropham from the culture media, but it did not appear to degrade the herbicide to 3-chloroaniline. nih.gov The study did not investigate the formation of hydroxylated or sulfated metabolites.

Sulfation is a well-established phase II detoxification reaction that increases the water solubility of xenobiotics and their metabolites, thereby facilitating their excretion from the body. nih.gov The conjugation of 4-hydroxychlorpropham with sulfate is a clear example of this detoxification mechanism at play in mammals. nih.gov By converting a more lipophilic hydroxylated intermediate into a highly polar and water-soluble sulfate ester, the organism can efficiently eliminate the compound in urine. fao.org

In non-target environmental organisms, the sulfation pathway would serve the same protective function. The presence of sulfotransferase enzymes in the liver cytosol of fish indicates that they have the capacity to detoxify phenolic compounds through this pathway. researchgate.net The formation of this compound in these organisms would represent a mechanism to reduce the potential toxicity of chlorpropham by preventing the accumulation of the parent compound or its hydroxylated intermediate.

| Compound | Metabolic Pathway | Excretion in Urine (%) | Excretion in Feces (%) |

|---|---|---|---|

| p-hydroxy-chlorpropham O-sulfate | Hydroxylation, Sulfation | ~58-70 (as aryl O-sulfate conjugates) | Minor |

| 3-chloro-4-hydroxyacetanilide O-sulfate | Hydrolysis, Acetylation, Hydroxylation, Sulfation | Part of aryl O-sulfate conjugates | Minor |

| p-hydroxy-chlorpropham | Hydroxylation | Present | Present as free metabolite |

| Unchanged Chlorpropham | N/A | Not detected | Detected in some samples |

| 3-chloroaniline | Hydrolysis | Minor | Present as free metabolite |

Implications for Environmental Monitoring and Risk Assessment

The formation of persistent or toxic metabolites is a key consideration in the environmental risk assessment of pesticides. nih.govresearchgate.net While the focus for chlorpropham has been on the parent compound and 3-chloroaniline, the identification of this compound as a major metabolite in animal studies has regulatory implications.

The U.S. Environmental Protection Agency (EPA) issued a Data Call-In requiring an analytical method to detect a metabolite of chlorpropham, identified as 4-hydroxychlorpropham-O-sulfonic acid, and a residue study to test for this metabolite in meat and milk. epa.gov This indicates that regulatory bodies consider this sulfated conjugate to be a residue of concern, at least in animal-derived food products.

However, there is a lack of information regarding the routine monitoring of this compound in environmental compartments such as soil and water. The ecotoxicological profile of this metabolite is also unknown. rivm.nl Without toxicity data, it is difficult to assess the specific risk it may pose to non-target organisms. nih.gov Current environmental risk assessments for chlorpropham are based on the toxicity of the parent compound and 3-chloroaniline. europa.eu The assumption is often that conjugates like sulfates are detoxification products and therefore of lesser concern. nih.gov However, this may not always be the case, and a comprehensive risk assessment should ideally consider the potential for toxicity and persistence of major metabolites. nih.gov

Strategies for Monitoring Pesticide Metabolites in Environmental Samples

Effective monitoring of pesticide metabolites such as this compound in various environmental matrices is fundamental to assessing their potential risks. The development and implementation of robust analytical strategies are crucial for detecting and quantifying these compounds, which often exist at trace levels.

Historically, regulatory bodies like the U.S. Environmental Protection Agency (EPA) have recognized the importance of monitoring significant metabolites. As early as April 1994, the EPA issued a Data Call-In (DCI) that specifically required an analytical method for the detection of 4-hydroxychlorpropham-O-sulfonic acid, a synonym for this compound. epa.gov This directive underscored the necessity of including major metabolites in residue studies for a complete risk assessment.

Modern analytical techniques are indispensable for the effective monitoring of pesticide metabolites. While specific methods solely targeting this compound are not extensively detailed in publicly available literature, the principles for monitoring other polar pesticide metabolites are applicable. Advanced analytical instrumentation is key to achieving the required sensitivity and selectivity.

Key Analytical Techniques:

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS): These are the predominant techniques for the analysis of polar and non-volatile compounds like sulfate conjugates in environmental samples. mdpi.com They offer high selectivity and sensitivity, which are necessary for detecting trace amounts of metabolites in complex matrices such as soil and water.

Solid-Phase Extraction (SPE): This sample preparation technique is crucial for extracting and pre-concentrating analytes from environmental samples. mdpi.com For polar metabolites like this compound, specific sorbents can be used to isolate them from interfering substances, thereby improving the accuracy and reliability of the subsequent analysis. mdpi.com

The development of monitoring strategies often involves a tiered approach, starting with the identification of major metabolites in laboratory studies and followed by the development of specific analytical methods for their detection in environmental compartments. The complexity of environmental matrices necessitates thorough method validation to ensure data quality and reliability.

Consideration of Metabolite Formation in Environmental Fate Studies of Parent Compounds

A comprehensive understanding of the environmental fate of a pesticide cannot be achieved without considering the formation and behavior of its metabolites. Metabolites can sometimes be more persistent, mobile, or toxic than the parent compound, thus posing their own environmental risks.

Chlorpropham undergoes several transformation pathways in the environment and in biological systems, including aromatic hydroxylation. fao.org This process leads to the formation of hydroxylated intermediates, such as 4-hydroxychlorpropham. Subsequent conjugation reactions, like sulfation, result in the formation of more polar and water-soluble metabolites, including this compound. fao.org Studies on the metabolism of Chlorpropham have shown that aryl O-sulfate conjugates are significant metabolites. fao.org

Environmental fate studies for pesticides are designed to evaluate their persistence, degradation, and mobility in soil, water, and air. The inclusion of major metabolites in these studies is a regulatory requirement in many jurisdictions. These studies aim to answer key questions about the environmental behavior of metabolites:

Formation Rate: How quickly is the metabolite formed from the parent compound under various environmental conditions?

Persistence: How long does the metabolite persist in different environmental compartments before it is further degraded?

Mobility: How easily does the metabolite move through soil and potentially reach groundwater or surface water?

Bioavailability and Ecotoxicity: To what extent is the metabolite available to organisms, and what are its potential ecological effects?

The physicochemical properties of this compound, particularly its higher water solubility compared to Chlorpropham, suggest that it may have different mobility and partitioning behavior in the environment. Its potential for leaching into groundwater or being transported in surface water runoff could be a significant aspect of its environmental fate.

Below is a table summarizing the key considerations in environmental fate studies that include metabolite formation:

| Parameter | Description | Relevance to this compound |

| Degradation Pathways | The routes by which the parent compound and its metabolites are broken down in the environment (e.g., microbial degradation, hydrolysis, photolysis). | Understanding the pathways leading to the formation and subsequent degradation of this compound is crucial for predicting its environmental persistence. |

| Half-life (DT50) | The time it takes for 50% of the compound to dissipate from a specific environmental matrix. | Determining the DT50 of both Chlorpropham and this compound in soil and water helps to assess their persistence. |

| Mobility in Soil (Koc) | The soil organic carbon-water (B12546825) partitioning coefficient, which indicates the tendency of a chemical to adsorb to soil particles. | The polar nature of this compound likely results in a lower Koc value compared to Chlorpropham, indicating higher mobility in soil. |

| Leaching Potential | The likelihood of a compound to move through the soil profile and reach groundwater. | Due to its expected higher mobility, the leaching potential of this compound may be a significant concern. |

| Aquatic Fate | The behavior of a compound in water, including its persistence, degradation, and potential to accumulate in sediment. | Assessing the fate of this compound in aquatic systems is important for understanding its potential impact on aquatic ecosystems. |

The thorough investigation of these parameters for this compound is essential for a complete and accurate environmental risk assessment of Chlorpropham.

Emerging Research Directions and Future Perspectives

Development of Advanced Analytical Techniques for Sub-Trace Metabolite Profiling

The detection and quantification of polar metabolites like 4-hydroxychlorpropham (B1199407) sulfate (B86663) in complex matrices such as soil, water, and biological tissues present significant analytical challenges. chromatographyonline.com These compounds are often present at sub-trace levels, requiring highly sensitive and selective analytical methods. Future research is heavily invested in advancing these techniques to create a clearer picture of metabolite prevalence and distribution.

Modern analytical workflows are moving beyond traditional methods to embrace more powerful technologies. Key developments include:

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the cornerstone of polar metabolite analysis. Techniques like liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) using triple quadrupole instruments are favored for their high sensitivity and specificity in targeted analysis. chromatographyonline.comekb.eg

High-Resolution Mass Spectrometry (HRMS): Instruments such as Quadrupole Time-of-Flight (Q-ToF) and Orbitrap mass spectrometers offer high-resolution, accurate-mass data. This allows for "suspect screening" and "non-targeted" approaches, enabling the identification of a broad range of metabolites without the need for pure analytical standards for each one. ekb.eg Ultra-Performance Liquid Chromatography (UPLC) coupled with Q-ToF-MS, for instance, provides rapid separation and precise mass measurements crucial for distinguishing between structurally similar metabolites.

Advanced Sample Preparation: The efficiency of the analytical method is highly dependent on the sample preparation stage. The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method has been optimized for extracting a wide array of pesticide residues from various matrices. nih.gov For highly polar, water-soluble metabolites, techniques like solid-phase extraction (SPE) are essential to concentrate the analyte and remove interfering matrix components before instrumental analysis. chromatographyonline.comalsglobal.eu

The goal of these advancements is to lower the limits of quantitation, often to sub-microgram per liter (µg/L) levels in water and low nanogram per gram (ng/g) levels in soil, and to build comprehensive libraries of metabolite profiles. chromatographyonline.comnih.gov

Table 1: Comparison of Advanced Mass Spectrometry Techniques for Metabolite Analysis

| Technique | Principle | Advantages | Application for 4-Hydroxychlorpropham Sulfate |

| LC-MS/MS (Triple Quadrupole) | Targeted analysis using Multiple Reaction Monitoring (MRM) for specific precursor-product ion transitions. | Highest sensitivity and selectivity for known compounds; excellent for quantification. chromatographyonline.com | Quantifying known trace levels in environmental and biological samples. |

| UPLC-Q-ToF-MS (HRMS) | High-resolution, accurate-mass measurement of precursor and fragment ions. | Enables identification of unknown or "suspect" metabolites; provides structural information. | Profiling of chlorpropham (B1668850) biotransformation, confirming the identity of sulfate and other conjugates. |

| LC-Orbitrap-MS (HRMS) | Traps ions in an orbital path to achieve very high resolution and mass accuracy. | Excellent for resolving complex mixtures and providing high-confidence elemental composition. | Comprehensive, non-targeted screening of all potential chlorpropham metabolites in a sample. |

In-Depth Enzymatic Characterization and Regulation of Sulfotransferase Activities in Various Organisms

The formation of this compound is catalyzed by a superfamily of enzymes known as sulfotransferases (SULTs). oup.com These are critical phase II detoxification enzymes that transfer a sulfonate group (SO3−) from the universal donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to a hydroxyl group on a substrate. nih.gov This reaction dramatically increases the water solubility of xenobiotics, facilitating their elimination from the organism. nih.gov

Future research directions in this area are focused on several key aspects:

Isoform Specificity: Organisms possess multiple SULT isoforms, each with distinct but often overlapping substrate specificities. oup.comresearchgate.net Identifying which specific SULTs (e.g., SULT1A1 in humans, a key aryl sulfotransferase) are responsible for the sulfonation of 4-hydroxychlorpropham is a primary goal. researchgate.net This involves in-vitro assays using recombinant enzymes and kinetic studies to determine their efficiency.

Interspecies Variation: Sulfotransferase activity can vary significantly between different species (e.g., mammals, fish, insects, plants), influencing their respective capacities to metabolize and detoxify chlorpropham. Characterizing these differences is vital for ecological risk assessment.

Regulation of SULT Expression: The expression and activity of SULT enzymes can be induced or inhibited by exposure to various chemicals. Understanding the molecular mechanisms that regulate SULT genes is crucial for predicting how exposure to chlorpropham or other environmental contaminants might alter an organism's detoxification capacity. oup.com

Microbial Sulfotransferases: The gut microbiome is increasingly recognized as a major site for xenobiotic metabolism. Recent studies have identified that gut bacteria also possess sulfotransferases, including PAPS-independent aryl-sulfate sulfotransferases, which could play a role in the metabolism of compounds like chlorpropham within the gastrointestinal tract. mdpi.com

Table 2: Major Families of Human Cytosolic Sulfotransferases (SULTs)

| SULT Family | Key Substrates | Relevance to Xenobiotic Metabolism |

| SULT1 | Phenols, catechols, aromatic amines, thyroid hormones | Considered the most important family for detoxifying a wide range of drugs, dietary compounds, and environmental xenobiotics like hydroxylated pesticides. oup.comnih.gov |

| SULT2 | Steroids (like DHEA), bile acids | Primarily involved in endogenous metabolism but can also sulfate some xenobiotics. nih.gov |

| SULT4 | Neurotransmitters | Primarily expressed in the brain with a role in neuro-metabolism; less understood in terms of xenobiotic detoxification. oup.com |

Elucidating the Ecological Impacts of Persistent Metabolites in the Environment

While the sulfonation of 4-hydroxychlorpropham is a detoxification process for an individual organism, the resulting metabolite's fate in the broader environment is a growing area of concern. The addition of a sulfate group makes the molecule highly polar and water-soluble. oup.com This property significantly alters its environmental behavior compared to the parent compound, chlorpropham.

Key research areas include:

Mobility and Leaching: Due to their high water solubility and lower affinity for organic matter in soil, polar metabolites like this compound are more mobile. researchgate.netcore.ac.uk This increases their potential to leach from soils into groundwater and be transported via surface runoff into rivers and lakes, potentially contaminating drinking water sources. acs.org

Persistence: While polar, some pesticide metabolites can be surprisingly persistent in aquatic environments because they are less bioavailable to some degrading microorganisms. researchgate.net Research is needed to determine the half-life and degradation pathways of this compound under various environmental conditions (e.g., aerobic vs. anaerobic).

Ecotoxicity of Metabolites: The primary degradation product of chlorpropham is often 3-chloroaniline (B41212), a compound known to be more toxic than the parent herbicide. mdpi.com While sulfation is a detoxification step, it is crucial to understand if this compound itself has any ecotoxicological effects on non-target aquatic organisms (e.g., algae, invertebrates, fish) or if it can revert to more toxic precursors in the environment. nih.govnih.gov The potential for chronic, sub-lethal effects from persistent exposure to low levels of such metabolites is a significant knowledge gap. nih.gov

Potential for Bioremediation Strategies Targeting Chlorpropham and its Metabolites

Bioremediation leverages the metabolic capabilities of microorganisms to degrade environmental pollutants into less harmful substances. researchgate.net This approach is seen as a cost-effective and environmentally friendly alternative to traditional chemical or physical remediation methods. bohrium.com Research into the bioremediation of chlorpropham provides a foundation for developing strategies that can also target its metabolites.

Current and future research focuses on:

Isolation of Degrading Microbes: Scientists have isolated bacterial strains, such as Bacillus licheniformis, that can use chlorpropham as a sole source of carbon and energy. nih.govresearchgate.net The typical degradation pathway involves an initial hydrolysis of chlorpropham by a CIPC hydrolase enzyme to produce 3-chloroaniline, which is then further broken down. nih.govresearchgate.net

Enzymatic Bioremediation: This strategy involves using isolated enzymes, rather than whole organisms, to detoxify contaminants. researchgate.net For a metabolite like this compound, a potential two-step enzymatic approach could be envisioned: first, a sulfatase enzyme to cleave the sulfate group, followed by hydrolases and oxygenases to degrade the resulting 4-hydroxychlorpropham and 3-chloroaniline.

Bioaugmentation and Biostimulation: Bioaugmentation involves introducing specialized microbes to a contaminated site, while biostimulation involves adding nutrients (e.g., nitrogen, phosphorus) to encourage the growth and activity of indigenous degrading populations. inflibnet.ac.in Future work could involve developing microbial consortia that possess a complete metabolic pathway for mineralizing chlorpropham and its full suite of metabolites. nih.gov

Community-Based Approaches: Moving beyond single strains, research now emphasizes understanding and utilizing microbial communities or consortia. nih.gov Different species may work synergistically, where the product of one organism's metabolic activity serves as the substrate for another, leading to more complete degradation of the original contaminant and its byproducts. nih.gov

Table 3: Bioremediation Techniques and Their Applicability

| Technique | Description | Potential Application for Chlorpropham/Metabolites |

| Natural Attenuation | Relies on indigenous microbial populations to degrade contaminants without intervention. | Slow process; may be insufficient for high concentrations or persistent metabolites. |

| Biostimulation | Addition of nutrients and oxygen to enhance the activity of native microbes. inflibnet.ac.in | Can accelerate the degradation of chlorpropham and its primary metabolites in soil and water. |

| Bioaugmentation | Introduction of specific, highly efficient microbial strains or consortia to a contaminated site. | Useful for sites with low indigenous degradation capacity; could introduce strains with sulfatase and hydrolase activity. inflibnet.ac.in |

| Enzymatic Remediation | Application of purified enzymes to specifically target and transform pollutants. researchgate.net | Highly specific and rapid; could use sulfatases and hydrolases to break down this compound and other metabolites. |

Integration of Metabolomics and Proteomics for Comprehensive Biotransformation Pathway Analysis

To fully understand the complex process of how an organism metabolizes chlorpropham into this compound and other products, researchers are turning to systems biology approaches. futurelearn.comnih.gov This involves integrating multiple "omics" technologies, primarily proteomics and metabolomics, to create a holistic view of the underlying biochemical events. creative-proteomics.com

Proteomics is the large-scale study of proteins. In this context, it can be used to identify and quantify the specific enzymes involved in chlorpropham metabolism. For example, a proteomics experiment could compare the protein expression in an organism before and after chlorpropham exposure to identify upregulated enzymes, such as specific cytochrome P450s (for hydroxylation) and sulfotransferases (for sulfation). nih.gov

Metabolomics is the comprehensive analysis of all small-molecule metabolites within a biological system. nih.gov This technique can create a detailed "fingerprint" of all the biotransformation products of chlorpropham, including phase I metabolites (e.g., 4-hydroxychlorpropham) and phase II conjugates (e.g., glucuronide and sulfate conjugates), providing a complete picture of the metabolic fate. nih.gov

By integrating these two datasets, researchers can directly link specific enzymes (from proteomics) to the metabolites they produce (from metabolomics). metwarebio.commdpi.com This multi-omics strategy allows for a more accurate and complete reconstruction of the entire biotransformation pathway. creative-proteomics.com It can reveal not only the primary detoxification routes but also minor or previously unknown pathways, providing critical insights for both toxicological risk assessment and the development of targeted bioremediation strategies. researchgate.net

Q & A

Q. What experimental designs are optimal for assessing the environmental fate of this compound in soil-water systems?

- Methodology : Utilize response surface methodology (RSM) with a Box-Behnken design to evaluate interactive effects of pH (4–8), chloride (10–100 ppm), and sulfate (50–200 ppm) on degradation kinetics. Monitor residual concentrations via LC-MS/MS and model half-life (t₁/₂) using first-order kinetics .

Q. How can researchers address discrepancies in stability data between accelerated and real-time studies?

- Methodology : Perform Arrhenius equation-based extrapolation for accelerated studies (40°C, 75% RH) and validate with real-time data (25°C) over 12–24 months. Use multivariate analysis (e.g., principal component analysis) to identify critical degradation pathways (hydrolysis vs. oxidation) and adjust formulation excipients (e.g., antioxidants like ascorbic acid) accordingly .

Q. What strategies mitigate interference from endogenous compounds during metabolite profiling?

- Methodology : Implement post-column infusion of this compound to assess ion suppression/enhancement in biological matrices. Use differential mobility spectrometry (DMS) coupled with LC-MS/MS to separate isobaric metabolites. Validate selectivity via MRM transitions (e.g., m/z 320 → 152 for the parent compound) .

Q. How can synergistic/antagonistic effects of this compound with co-existing antioxidants be systematically evaluated?

- Methodology : Design a factorial experiment (e.g., 2³ design) testing combinations with ascorbic acid, α-tocopherol, and glutathione. Measure oxidative stress markers (e.g., malondialdehyde via TBARS assay) in cell cultures. Analyze interactions using ANOVA and response surface plots .

Data Analysis & Reporting

Q. What statistical approaches are recommended for handling non-normal distributions in pharmacokinetic datasets?

- Methodology : Apply log-transformation to AUC and Cₘₐₓ values to normalize skewed data. Use non-parametric tests (e.g., Wilcoxon signed-rank) for paired comparisons. For population PK modeling, employ nonlinear mixed-effects modeling (NONMEM) with stochastic approximation expectation-maximization (SAEM) algorithms .

Q. How should researchers document analytical uncertainty in environmental monitoring studies?

- Methodology : Report expanded measurement uncertainty (k=2, 95% confidence) using ISO/IEC 17025 guidelines. Include contributions from sampling (e.g., heterogeneity), preparation (e.g., extraction efficiency), and instrumentation (e.g., calibration drift). Use Monte Carlo simulations for error propagation analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.